molecular formula C8H11N3O B1359584 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172483-17-8

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B1359584
CAS No.: 1172483-17-8
M. Wt: 165.19 g/mol
InChI Key: HJHMNVAAOJNHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their broad range of pharmacological properties and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutanamide under acidic conditions to form the pyrazole ring . Another approach involves the use of methylhydrazine and cyclopropyl ketones, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as palladium or copper to facilitate the cyclization process . The reaction conditions are optimized to achieve maximum efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which have significant applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNVAAOJNHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.